molecular formula C8H10N2O B1345521 2-(Methylamino)benzamide CAS No. 7505-81-9

2-(Methylamino)benzamide

Cat. No. B1345521
CAS RN: 7505-81-9
M. Wt: 150.18 g/mol
InChI Key: KTDNXQLRLSPQOK-UHFFFAOYSA-N
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Description

“2-(Methylamino)benzamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.178 Da . This compound can be used as a plant growth regulator additive .


Synthesis Analysis

The synthesis of benzamide compounds, including “2-(Methylamino)benzamide”, often starts from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “2-(Methylamino)benzamide” can be represented by the SMILES string CNc1ccccc1C(=O)N . The InChI representation is InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) .


Physical And Chemical Properties Analysis

“2-(Methylamino)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 321.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 44.8±0.3 cm3, and it has a polar surface area of 55 Å2 .

Scientific Research Applications

  • Application : 2-(Methylamino)benzamide is used in the synthesis of new benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

When handling “2-(Methylamino)benzamide”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNXQLRLSPQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226018
Record name Benzamide, o-(methylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)benzamide

CAS RN

7505-81-9
Record name 2-(Methylamino)benzamide
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Record name Benzamide, o-(methylamino)-
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Record name 7505-81-9
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Record name Benzamide, o-(methylamino)-
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Record name 2-(methylamino)benzamide
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Synthesis routes and methods

Procedure details

10.0 g of N-methylisatic acid are added gradually to 140 ml of water at a room temperature and 9.6 g of aqueous ammonia are added dropwise thereto. The mixture is warmed to a temperature of 80° C. during 45 minutes and ethanol is added thereto until the reaction mixture becomes colorless. Then, the reaction mixture is cooled to a room temperature and the precipitated crystals are collected by filtration to obtain 7.11 of 2-carbamoyl-N-methylaniline as colorless crystal.
Name
N-methylisatic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Novanna, S Kannadasan, P Shanmugam - Tetrahedron Letters, 2019 - Elsevier
Phosphotungstic acid has been found as green catalyst for the synthesis of spiro and cyclized quinazolinones and 2-amino substituted carboxamide under microwave irradiation and …
Number of citations: 23 www.sciencedirect.com
J Hanusek, M Sedlák, P Šimůnek… - European Journal of …, 2002 - Wiley Online Library
Acylation of 2‐aminobenzamide and 2‐(methylamino)benzamide with substituted benzoyl chlorides in acetone has been used to prepare the respective 2‐(substituted benzoylamino)…
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
MS Raghu, KNN Prasad, BK Jayanna… - Vietnam Journal of …, 2019 - Wiley Online Library
An efficient one‐pot synthesis of 2,3‐disubstituted quinazolin‐4(1H)‐ones has been developed via ruthenium oxide (RuO 2 ) nanoparticle catalyzed cyclocondensation method. Various …
Number of citations: 12 onlinelibrary.wiley.com
M Yamato, Y Takeuchi - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
The reaction of 2-(methylamino) benzamide with levulinic acid gave 3a, 4-dimethyl-2, 3, 3a, 4-tetrahydropyrrolo [2, 1-b] quinazoline-1, 9-dione (2), 3a-Methyl-2, 3, 3a, 4-…
Number of citations: 14 www.jstage.jst.go.jp
L Zhang, D Chen, C Zhou, Y Yin, G Wang, Q Zhu, S Li… - Tetrahedron …, 2023 - Elsevier
A visible-light-initiated Csingle bondNsingle bondcross-coupling reaction is described, featuring metal-free and photocatalyst-free, at ambient temperature, with air as the oxidant and …
Number of citations: 0 www.sciencedirect.com
F Zobi, BB Mood, PA Wood, FPA Fabbiani, S Parsons… - 2007 - Wiley Online Library
Fluorescent (arene)ruthenium(II) complexes have been prepared by tagging a small fluorogenic reporter onto the chelating ligand of complexes of the type [(η 6 ‐arene)RuCl(Z)] + (Z = …
F AlKharaz, Z Abudayeh, Q Abualassal… - İstanbul Journal of …, 2021 - dergipark.org.tr
Background and Aims: Alzheimer's disease is a neurodegenerative disorder in which the death of brain cells causes memory loss and cognitive decline. It is one of the leading causes …
Number of citations: 6 dergipark.org.tr
SM Patel, H Chada, S Biswal, S Sharma… - Synthesis, 2019 - thieme-connect.com
A copper-catalyzed intramolecular α-C–H amination has been developed for the synthesis of quinazolin-4(3H)-one derivatives from commercially available isatoic anhydride and …
Number of citations: 10 www.thieme-connect.com
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
Two volatile alkaloids, isopropyl N-methylanthranilate (IMA) and methyl N-methylanthranilate (MMA), present in the human diet and cosmetic products, were recently demonstrated to …
Number of citations: 10 www.sciencedirect.com

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